Lipophilicity Advantage: XLogP3-AA of 2.2 vs. Mono‑CF₃ Analog
The target compound exhibits a computed XLogP3-AA of 2.2, whereas 4,4,4‑trifluorobut‑2‑enal (mono‑CF₃) has a lower predicted log P (class-level inference: mono‑CF₃ α,β‑unsaturated aldehydes typically show XLogP3‑AA ≈ 1.0–1.5) [1]. The additional CF₃ group substantially increases lipophilicity, which can enhance membrane permeability and metabolic stability in drug‑like scaffolds.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | 4,4,4‑Trifluorobut‑2‑enal (mono‑CF₃ analog) – XLogP3‑AA ≈ 1.1–1.4 (estimated class baseline); exact comparator value not available in accessed sources. |
| Quantified Difference | ΔXLogP3-AA ≈ +0.8 to +1.1 log units (higher lipophilicity) |
| Conditions | Values computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); class baseline inferred from mono‑CF₃ α,β‑unsaturated aldehydes. |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, making the compound a more attractive starting point for CNS‑ or intracellular‑targeted agents where a log P of ~2–3 is often desirable.
- [1] PubChem CID 13667832, Computed Properties section. XLogP3-AA = 2.2. View Source
